3-(Cyclopentylamino)pyridazine-4-carboxylic acid

Vue d'ensemble

Description

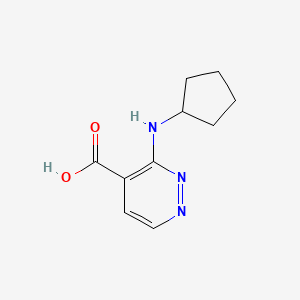

3-(Cyclopentylamino)pyridazine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine ring substituted with a cyclopentylamino group at the third position and a carboxylic acid group at the fourth position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentylamino)pyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopentylamine with a pyridazine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and quality.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Cyclopentylamino)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Applications De Recherche Scientifique

Kinase Inhibition in Cancer Treatment

One of the primary applications of 3-(Cyclopentylamino)pyridazine-4-carboxylic acid is its function as an inhibitor of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. These kinases play a crucial role in regulating the cell cycle, and their dysregulation is often associated with various cancers.

Case Studies

- Breast Cancer : Clinical studies have shown that compounds similar to this compound, such as PD-0332991 (palbociclib), have demonstrated significant efficacy in combination with aromatase inhibitors for treating hormone receptor-positive breast cancer. Patients receiving such combinations showed improved progression-free survival compared to those receiving standard therapies alone .

- Lymphoma : Research indicates that CDK inhibitors can also be effective against mantle cell lymphoma, where they induce apoptosis and inhibit cell proliferation. The selective inhibition of CDK4/6 has been linked to reduced phosphorylation of RB and decreased expression of proliferation markers like Ki-67 .

Neurological Applications

Beyond oncology, this compound has potential applications in treating neurological disorders due to its influence on receptor modulation.

GABAB Receptor Modulation

Recent studies have explored the compound's role as a positive allosteric modulator of GABAB receptors. This modulation can provide therapeutic benefits for conditions such as epilepsy and anxiety disorders by enhancing the physiological response of GABAB receptors without the side effects typically associated with direct agonists .

Research Findings

Research indicates that compounds acting on GABAB receptors can help protect against excitotoxicity and neuronal damage, which are common in neurodegenerative diseases. The ability to modulate these receptors effectively could lead to new treatment strategies for conditions like Alzheimer's disease and multiple sclerosis .

Summary Table of Applications

| Application Area | Mechanism/Effect | Relevant Studies/Findings |

|---|---|---|

| Cancer Treatment | Inhibition of CDK4/6 leading to G1 arrest | Effective in breast cancer and lymphoma models |

| Neurological Disorders | Modulation of GABAB receptors | Potential benefits in epilepsy and anxiety |

| General Kinase Inhibition | Broad spectrum activity against various kinases | Investigated for multiple therapeutic uses |

Mécanisme D'action

The mechanism of action of 3-(Cyclopentylamino)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Pyridazine: A simpler analog without the cyclopentylamino and carboxylic acid groups.

Pyridazinone: A derivative with a carbonyl group at the third position.

Cyclopentylamine: A simpler analog without the pyridazine ring.

Uniqueness: 3-(Cyclopentylamino)pyridazine-4-carboxylic acid is unique due to the combination of the cyclopentylamino group and the carboxylic acid group on the pyridazine ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Activité Biologique

3-(Cyclopentylamino)pyridazine-4-carboxylic acid, with the CAS number 1535418-59-7, is a heterocyclic compound that has drawn attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative effectiveness with related compounds.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a cyclopentylamino group and a carboxylic acid moiety. This unique structure is believed to contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound primarily involves its interaction with various molecular targets. The compound is known to act as an enzyme inhibitor, affecting specific metabolic pathways. For instance, it may inhibit enzymes involved in inflammatory responses or microbial resistance mechanisms.

Biological Activity Overview

The following table summarizes key findings related to the biological activities of this compound:

Case Studies

- Antimicrobial Activity : In a study examining various pyridazine derivatives, this compound was found to possess significant antibacterial properties against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

- Anti-inflammatory Effects : Research indicated that this compound could effectively inhibit PDE4, an enzyme implicated in inflammatory diseases such as asthma and COPD. The inhibition led to a reduction in pro-inflammatory cytokine release in vitro, highlighting its therapeutic potential in managing chronic inflammatory conditions.

- Antitubercular Activity : A screening of molecular libraries identified this compound as having promising antitubercular activity, with IC90 values indicating effective inhibition of Mycobacterium tuberculosis growth at submicromolar concentrations. This positions it as a potential candidate for further development against drug-resistant tuberculosis strains.

Comparative Analysis

When compared to similar compounds such as 2,3-diaminopyridine and other pyridazine derivatives, this compound demonstrates enhanced selectivity and potency in certain biological assays. The presence of the cyclopentylamino group appears to enhance its interaction with target enzymes and receptors, leading to improved efficacy profiles.

Propriétés

IUPAC Name |

3-(cyclopentylamino)pyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-10(15)8-5-6-11-13-9(8)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGDEFLPBLKJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=CN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.